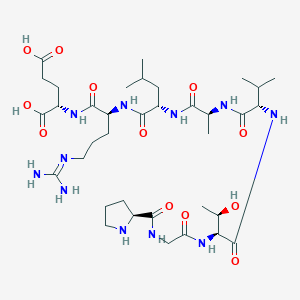![molecular formula C18H16N6S6 B12594697 6,6'-Bis({[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-2,2'-bipyridine CAS No. 650636-35-4](/img/structure/B12594697.png)
6,6'-Bis({[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-2,2'-bipyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,6’-Bis({[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-2,2’-bipyridine is a complex organic compound featuring a bipyridine core with thiadiazole and methylsulfanyl substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-Bis({[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-2,2’-bipyridine typically involves multiple steps, starting with the preparation of the thiadiazole moiety. One common method involves the reaction of hydrazonoyl halides with carbon disulfide, followed by cyclization to form the thiadiazole ring . The bipyridine core can be synthesized through a variety of methods, including the coupling of pyridine derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis equipment to ensure precision and reproducibility. The process would typically include the preparation of intermediate compounds, followed by their sequential reaction to form the final product. Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize yield and purity.
化学反応の分析
Types of Reactions
6,6’-Bis({[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-2,2’-bipyridine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones under appropriate conditions.
Reduction: The thiadiazole ring can be reduced to form different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl groups can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
6,6’-Bis({[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-2,2’-bipyridine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metal ions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Industry: It can be used in the development of advanced materials, such as conductive polymers and sensors.
作用機序
The mechanism of action of 6,6’-Bis({[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-2,2’-bipyridine involves its interaction with molecular targets through coordination bonds and non-covalent interactions. The bipyridine core can chelate metal ions, while the thiadiazole and methylsulfanyl groups can participate in hydrogen bonding and van der Waals interactions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules.
類似化合物との比較
Similar Compounds
Tetrathiafulvalenes: These compounds contain sulfur atoms and have similar electronic properties.
Thiazoles: Featuring a sulfur and nitrogen-containing ring, thiazoles share some structural similarities with thiadiazoles.
Bipyridines: Compounds with a bipyridine core are structurally related and often used in coordination chemistry.
Uniqueness
6,6’-Bis({[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-2,2’-bipyridine is unique due to the combination of its bipyridine core and thiadiazole substituents. This unique structure allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound in scientific research.
特性
CAS番号 |
650636-35-4 |
|---|---|
分子式 |
C18H16N6S6 |
分子量 |
508.8 g/mol |
IUPAC名 |
2-methylsulfanyl-5-[[6-[6-[(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]pyridin-2-yl]pyridin-2-yl]methylsulfanyl]-1,3,4-thiadiazole |
InChI |
InChI=1S/C18H16N6S6/c1-25-15-21-23-17(29-15)27-9-11-5-3-7-13(19-11)14-8-4-6-12(20-14)10-28-18-24-22-16(26-2)30-18/h3-8H,9-10H2,1-2H3 |
InChIキー |
AVLKIVBXPHRRKF-UHFFFAOYSA-N |
正規SMILES |
CSC1=NN=C(S1)SCC2=NC(=CC=C2)C3=CC=CC(=N3)CSC4=NN=C(S4)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2R,3R,4R,5R)-4-hydroxy-3-(2-hydroxyethoxy)-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12594630.png)

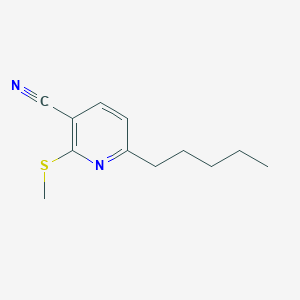
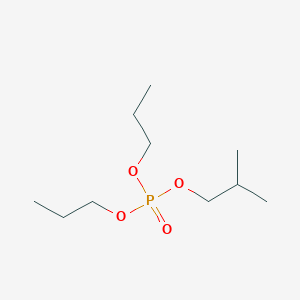
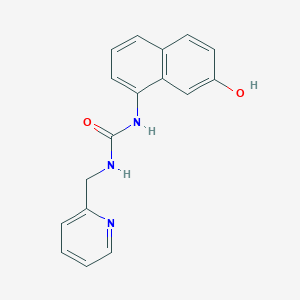
![2-[1-(lambda~1~-Thallanyl)cyclopenta-2,4-diene-1-carbonyl]phenyl acetate](/img/structure/B12594659.png)
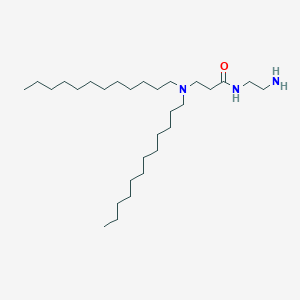
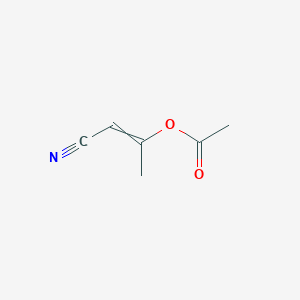
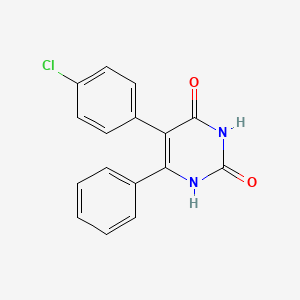
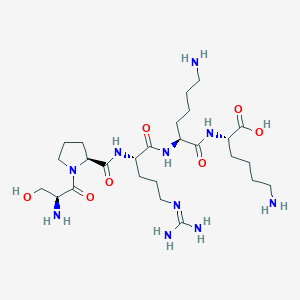
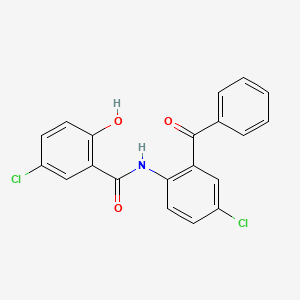

![4-[(9,9-Dimethyl-9H-fluoren-2-YL)(phenyl)amino]benzoic acid](/img/structure/B12594710.png)
